3-(3,4-Dimethoxyphenyl)acrylonitrile

描述

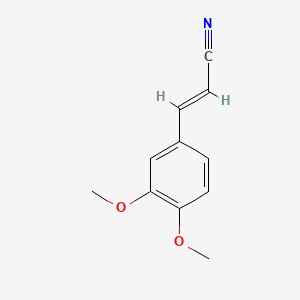

3-(3,4-Dimethoxyphenyl)acrylonitrile, with the chemical formula C₁₁H₁₁NO₂, is a crystalline solid that has garnered attention for its role as a versatile intermediate in organic synthesis. Its structure, featuring a dimethoxy-substituted phenyl ring attached to an acrylonitrile (B1666552) moiety, provides a unique combination of reactive sites, making it a valuable building block for more complex molecules. The physical and chemical properties of this compound are summarized in the table below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Appearance | White to almost white crystals or crystalline needles. chemicalbook.com |

| CAS Number | 6443-72-7 |

| Melting Point | 93-95 °C |

| Boiling Point | 345.6±22.0 °C at 760 mmHg |

| Density | 1.1±0.1 g/cm³ |

| Solubility | Soluble in methanol. chemicalbook.com |

Acrylonitrile derivatives are a significant class of organic compounds characterized by a cyano group (-C≡N) attached to a vinyl group (-CH=CH₂). This structural motif is found in numerous natural products, pharmaceuticals, and agrochemicals, underscoring its importance in medicinal and materials chemistry. nih.govresearchgate.net The acrylonitrile scaffold is considered a "fascinating scaffold" due to its wide-ranging biological activities. nih.govresearchgate.net

Several marketed drugs, such as the antiparkinsonian agent entacapone (B1671355) and the non-nucleoside reverse transcriptase inhibitor rilpivirine, contain the acrylonitrile moiety, highlighting its therapeutic relevance. nih.govresearchgate.net Aryl acrylonitriles, a subclass to which this compound belongs, are particularly important in the pharmaceutical industry. frontiersin.org The development of efficient synthetic methods for creating substituted acrylonitriles remains an active area of research. frontiersin.org The acrylonitrile group can enhance a compound's solubility and provides a potential site for hydrogen bonding and hydrophobic interactions with biological targets. researchgate.net

The 3,4-dimethoxyphenyl group, also known as a veratryl group, is a common structural feature in many biologically active compounds. This moiety is present in a variety of natural products and synthetic molecules with diverse pharmacological properties. For instance, dimethoxybenzene derivatives are recognized as versatile compounds with significant applications in pharmaceuticals. nih.gov They often serve as key intermediates in the synthesis of anti-inflammatory, anti-cancer, and anti-viral medications. nih.gov

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) core, which is structurally related to the 3,4-dimethoxyphenyl group, is a characteristic feature of third-generation P-glycoprotein (P-gp) inhibitors, which are investigated for their potential to reverse multidrug resistance in cancer. researchgate.net Furthermore, the dimethoxybenzene moiety has been incorporated into inhibitors of fibroblast growth factor receptors (FGFR), which are targets in cancer therapy. nih.gov The presence of the two methoxy (B1213986) groups on the phenyl ring can influence the electronic properties and metabolic stability of a molecule, making it a valuable component in drug design.

The academic and industrial interest in this compound stems primarily from its utility as a chemical intermediate. It is a precursor for the synthesis of various other compounds, some of which have shown potential biological activity. For example, it is used in the preparation of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile. chemicalbook.com

Research has also explored the synthesis of this compound itself through various chemical reactions. One method involves the reaction of 3,4-dimethoxybenzaldehyde (B141060) with acrylonitrile. Another synthetic route to a related compound, 3,4-dimethoxyphenylacetonitrile, starts from 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate. google.comgoogle.com

Derivatives of this compound have been investigated for their potential therapeutic applications. For example, a series of diphenyl acrylonitrile derivatives were synthesized and evaluated for their ability to promote neurogenesis in adult rats, with one compound showing significant activity. mdpi.com This highlights the potential for this chemical scaffold to be a starting point for the discovery of new therapeutic agents.

Table 2: Summary of Research Findings on this compound and its Derivatives

| Research Area | Key Findings |

|---|---|

| Synthesis | Can be synthesized from 3,4-dimethoxybenzaldehyde and acrylonitrile. |

| Intermediate | Used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile. chemicalbook.com |

| Derivative Applications | Diphenyl acrylonitrile derivatives have been shown to promote hippocampal neurogenesis in adult rats. mdpi.com |

| Related Compounds | The related compound (Z)-3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl) acrylonitrile has been studied as a sortase inhibitor with potential antibacterial effects. nih.gov |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Acrylonitrile |

| Entacapone |

| Rilpivirine |

| (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile |

| 3,4-dimethoxybenzaldehyde |

| 3,4-dimethoxyphenylacetonitrile |

| 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate |

Structure

3D Structure

属性

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-6,8H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPTVEZJYRFEGT-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701254922 | |

| Record name | (2E)-3-(3,4-Dimethoxyphenyl)-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701254922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37629-85-9, 6443-72-7 | |

| Record name | (2E)-3-(3,4-Dimethoxyphenyl)-2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37629-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Dimethoxyphenyl)acrylonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-3-(3,4-Dimethoxyphenyl)acrylonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037629859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6443-72-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(3,4-Dimethoxyphenyl)-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701254922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-3-(3,4-dimethoxyphenyl)acrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(3,4-dimethoxyphenyl)acrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis of 3 3,4 Dimethoxyphenyl Acrylonitrile and Its Derivatives

Classical Synthetic Approaches

Traditional methods for synthesizing 3-(3,4-dimethoxyphenyl)acrylonitrile and its analogues rely on robust and well-understood condensation reactions. These techniques are foundational in organic synthesis for creating α,β-unsaturated nitriles.

Knoevenagel Condensation Reactions in Dimethoxyphenylacrylonitrile Synthesis

The Knoevenagel condensation is a cornerstone reaction for the synthesis of this compound. nih.gov This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, catalyzed by a weak base. bhu.ac.in For the target compound, this typically involves the reaction of 3,4-dimethoxybenzaldehyde (B141060) with an active methylene nitrile, such as malononitrile (B47326) or cyanoacetic acid. nih.gov

A variety of catalysts have been employed to facilitate this transformation. Piperidine is a classic choice, often used in ethanol (B145695) to yield the desired product. Another common approach uses sodium hydroxide (B78521) in an ethanol/water solvent system, with the reaction proceeding upon gentle heating. The reaction is versatile, and the choice of catalyst and conditions can be optimized to achieve high yields. For example, the reaction between benzaldehyde (B42025) and malononitrile has been a model for testing various catalytic systems, demonstrating the broad applicability of this method. nih.gov

Condensation Reactions Involving Appropriate Aldehydes and Nitriles

More broadly, the synthesis can be viewed as a condensation between an appropriate aldehyde and a nitrile-containing compound. The core reaction involves 3,4-dimethoxybenzaldehyde as the aldehyde component. The nitrile source provides the cyano group and the adjacent alpha-carbon required for the condensation.

For instance, derivatives can be synthesized by reacting 3,4-dimethoxybenzaldehyde with substituted phenylacetonitriles. A notable example is the base-catalyzed reaction with (4-methoxyphenyl)acetonitrile, which yields (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile. researchgate.net This approach highlights the modularity of the synthesis, allowing for the introduction of various substituents on the acrylonitrile (B1666552) backbone by selecting different nitrile precursors. Traditional methods for acrylonitrile synthesis often rely on such condensation strategies. nsf.gov

Base-Catalyzed Condensation Techniques for Nitrile Sources

The mechanism of condensation hinges on the use of a base to deprotonate the active methylene group of the nitrile source, generating a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde (e.g., 3,4-dimethoxybenzaldehyde). youtube.com The resulting aldol-type intermediate subsequently undergoes dehydration to form the stable, conjugated acrylonitrile product.

Commonly used bases include alkali hydroxides like sodium hydroxide (NaOH) and potassium hydroxide (KOH), as well as amines like piperidine. researchgate.netmdpi.com For example, (2Z)-3-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)acrylonitrile was prepared in high yield (95%) by refluxing 3,4-dimethoxybenzaldehyde and 4-methylphenylacetonitrile in ethanol with KOH as the base. mdpi.com Solvent-free procedures have also been developed using powdered KOH at room temperature, demonstrating the robustness of base catalysis in this context. researchgate.net

Multicomponent Condensation Reactions for Complex Derivatives

Multicomponent reactions (MCRs), which combine three or more reagents in a single step to form a product containing atoms from all starting materials, offer an efficient pathway to complex derivatives. nih.govnih.gov While not always used for the direct synthesis of the parent this compound, the principles are highly relevant for creating its complex analogues.

A common MCR strategy involves an initial Knoevenagel condensation, followed by a subsequent reaction, such as a Michael addition. For example, a proposed mechanism for the synthesis of spirooxindole derivatives involves a Knoevenagel condensation between an isatin (B1672199) derivative and a nitrile like ethyl cyanoacetate, followed by a Michael addition with a C-H activated carbonyl compound and subsequent cyclization. nih.gov Similarly, 3,4-dimethoxybenzaldehyde could serve as the aldehyde component in a three-component reaction with a nitrile and another nucleophile to build diverse heterocyclic scaffolds in a single, efficient operation. researchgate.net

Reaction of Aryl/Heteroarylaldehydes with Aryl/Heteroarylacetonitriles

This specific class of condensation allows for the synthesis of acrylonitriles with aromatic substituents on both carbons of the double bond. The reaction of 3,4-dimethoxybenzaldehyde (an aryl aldehyde) with various arylacetonitriles is a prime example of this approach. researchgate.net

Detailed studies have shown the successful synthesis of compounds like (2Z)-3-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)acrylonitrile and (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile. researchgate.netmdpi.com These reactions are typically catalyzed by a base, such as KOH in ethanol, and proceed under reflux conditions to afford the products in excellent yields. mdpi.com This method is a straightforward route to creating highly substituted, conjugated systems that are valuable as intermediates in further synthetic endeavors. researchgate.net

Advanced and Green Chemistry Strategies

In response to the growing need for environmentally benign chemical processes, several advanced and green strategies have been developed for Knoevenagel-type condensations. These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Key green approaches include:

Solvent-Free Reactions: Performing the condensation by mixing the solid reactants, sometimes with a solid catalyst like powdered KOH or in the presence of a phase transfer agent under microwave activation, can eliminate the need for bulk solvents. researchgate.nethkedcity.net

Aqueous Media: Utilizing water or water-ethanol mixtures as the reaction solvent offers a greener alternative to traditional organic solvents. nih.govnih.gov

Heterogeneous Catalysis: The use of recyclable, solid catalysts simplifies product purification and catalyst recovery. Examples include magnetic Fe₃O₄ nanoparticles and amino-bifunctional metal-organic frameworks (MOFs), which have shown high efficiency under mild conditions. nih.govorientjchem.org Biogenic carbonates, derived from biological sources, have also been used as effective heterogeneous catalysts in solventless conditions. mdpi.com

Alternative Energy Sources: Ultrasound irradiation and microwave heating have been employed to accelerate the reaction, often leading to significantly reduced reaction times and improved yields in a solvent-free environment. bhu.ac.inresearchgate.net

These modern strategies not only align with the principles of green chemistry but also often provide enhanced reaction efficiency and operational simplicity. nih.gov

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration, is particularly well-suited for microwave irradiation. This technique has been successfully applied to the synthesis of various α,β-unsaturated compounds.

The synthesis of acrylonitrile derivatives via Knoevenagel condensation under microwave irradiation offers a green and efficient protocol. uni.lu For instance, the reaction of aromatic aldehydes with cyanoacetamide in the presence of a base like triethylamine (B128534) and a green solvent such as a saturated NaCl solution can be significantly accelerated with microwave heating, leading to high yields of the desired Knoevenagel adducts. researchgate.net This method often results in excellent yields (90-99%) within a short reaction time of 35 minutes. researchgate.net The use of water as a solvent further enhances the green credentials of this synthetic route. chemicalbook.com

One-Pot Synthesis Procedures

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of this compound and its precursors, one-pot procedures have been developed.

A notable example is the synthesis of the precursor, 3,4-dimethoxybenzyl cyanide, which can be prepared in a one-pot, three-step process involving decarboxylation, aldoxime formation, and dehydration. google.com This method starts from 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate, which undergoes decarboxylation to form 3,4-dimethoxyphenylacetaldehyde. This intermediate is then converted to the corresponding aldoxime, followed by dehydration using a phase-transfer catalyst to yield 3,4-dimethoxybenzyl cyanide with yields exceeding 80%. google.com

Furthermore, one-pot Knoevenagel condensation followed by a subsequent reaction, such as a Corey-Chaykovsky cyclopropanation, has been demonstrated for the synthesis of substituted aryl cyclopropylnitriles, highlighting the potential for tandem reactions starting from the acrylonitrile scaffold. chemscene.com

Catalytic Approaches (e.g., using transition metal nanoparticles)

Catalysis plays a pivotal role in modern organic synthesis, and the Knoevenagel condensation for producing acrylonitrile derivatives is no exception. A variety of catalysts, including transition metal nanoparticles, have been employed to enhance the efficiency and selectivity of this reaction.

Calcium ferrite (B1171679) (CaFe2O4) nanoparticles have been demonstrated as a highly efficient and reusable catalyst for the Knoevenagel condensation of various aldehydes with active methylene compounds like malononitrile and ethyl cyanoacetate. orientjchem.org Reactions catalyzed by these magnetic nanoparticles proceed cleanly, with high yields (80-96%) and short reaction times (10-45 minutes). orientjchem.org The catalyst can be easily separated using an external magnet and reused multiple times without a significant loss in activity. orientjchem.org

Other catalytic systems, such as amine-functionalized frameworks and boric acid, have also proven effective. nih.govgoogleapis.com For instance, an amine-functionalized copper-based metal-organic framework (HKUST-ED) showed 100% conversion in the Knoevenagel condensation of benzaldehyde and malononitrile at room temperature within 5 minutes. nih.gov Similarly, boric acid has been identified as an efficient Brønsted acid catalyst for this condensation. googleapis.com The choice of catalyst can be critical, with studies showing that both acidic and basic sites on the catalyst surface are often necessary for optimal reaction rates. rsc.org

Stereoselective Synthesis and Geometric Isomerism (E/Z) Control

The double bond in this compound can exist as either the E (trans) or Z (cis) isomer. The control of this geometric isomerism is a crucial aspect of its synthesis, as the biological activity and physical properties of the isomers can differ significantly.

The Knoevenagel condensation can exhibit stereoselectivity, and the predominant isomer formed often depends on the reaction conditions, including the choice of catalyst and solvent. For instance, the base-catalyzed reaction of 3,4-dimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile has been shown to produce the (Z)-isomer of 3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile. iucr.org The geometry of the olefinic bond in this case was confirmed by single-crystal X-ray analysis. iucr.org

Generally, the E-isomer of cinnamonitriles is the more thermodynamically stable product and is often formed preferentially. uni.lu However, specific reaction conditions can be tailored to favor the formation of the less stable Z-isomer. The choice of the acyl group in acetoacetic derivatives used in Knoevenagel condensations can influence the E/Z selectivity. For example, reactions with O-acetoacetylTEMPOs tend to yield E-adducts, while those with acylacetoamides can produce Z-adducts exclusively. chemicalbook.com

Strategic Use of Precursors and Intermediates

The efficient synthesis of this compound and its derivatives heavily relies on the strategic selection and utilization of key precursors and intermediates.

Utilization of (3,4-Dimethoxyphenyl)acetonitrile as a Key Building Block

(3,4-Dimethoxyphenyl)acetonitrile, also known as homoveratronitrile, is a pivotal precursor in the synthesis of various compounds, including derivatives of this compound. chemicalbook.comsigmaaldrich.com It can be synthesized through multiple routes, including a one-pot method starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate. google.comgoogle.compatsnap.com

This key building block has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile, demonstrating its utility in creating more complex acrylonitrile derivatives. chemicalbook.comsigmaaldrich.com The synthesis of (3,4-dimethoxyphenyl)acetonitrile itself can be achieved from 3,4-dimethoxybenzyl alcohol via halogenation followed by reaction with sodium cyanide. researchgate.net

| Precursor | Reaction | Product | Yield | Reference |

| 3-(3,4-Dimethoxyphenyl)-2',3'-epoxy-potassium propionate | One-pot decarboxylation, aldoxime formation, dehydration | (3,4-Dimethoxyphenyl)acetonitrile | >80% | google.com |

| 3,4-Dimethoxybenzyl alcohol | Halogenation with SOCl2, then reaction with NaCN | (3,4-Dimethoxyphenyl)acetonitrile | 89.5% | researchgate.net |

Acrylonitrile Derivatives in Functionalization Pathways

Acrylonitrile derivatives, including this compound, are versatile intermediates that can undergo a variety of chemical transformations to introduce new functional groups. The electron-withdrawing nature of the nitrile group activates the double bond for nucleophilic conjugate addition.

These α,β-unsaturated nitriles can be chemoselectively reduced to the corresponding saturated nitriles. google.com Furthermore, they can serve as precursors for the synthesis of more complex heterocyclic systems. The reactivity of the acrylonitrile moiety allows for its incorporation into various molecular scaffolds, making it a valuable tool in medicinal and materials chemistry.

Role of 3,4-Dimethoxybenzaldehyde as a Starting Material

3,4-Dimethoxybenzaldehyde, also known as veratraldehyde, serves as a pivotal and readily available starting material in the synthesis of this compound and its various derivatives. Its utility is primarily demonstrated in the Knoevenagel condensation reaction, a fundamental method for carbon-carbon bond formation. google.com This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, typically catalyzed by a weak base. google.comamherst.edu

The electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde readily reacts with the nucleophilic carbanion generated from an active methylene compound. This is followed by a dehydration step to yield the α,β-unsaturated product, in this case, a derivative of acrylonitrile. google.com The presence of the two methoxy (B1213986) groups on the benzene (B151609) ring of the aldehyde influences its reactivity and the properties of the resulting acrylonitrile derivatives.

The versatility of 3,4-dimethoxybenzaldehyde as a precursor is highlighted by its ability to react with a range of active methylene compounds. This allows for the synthesis of a diverse library of this compound derivatives with various substituents.

A direct and efficient synthesis of this compound is achieved through the Knoevenagel condensation of 3,4-dimethoxybenzaldehyde with malononitrile. prepchem.com The reaction is typically carried out in a suitable solvent, such as ethanol, and is catalyzed by a base like piperidine. The process involves heating the reaction mixture to reflux, which promotes the condensation and subsequent dehydration to furnish the desired product in high purity, often as a crystalline solid. prepchem.com

The general scheme for this reaction is as follows:

Scheme 1: Knoevenagel condensation of 3,4-Dimethoxybenzaldehyde with Malononitrile.

Detailed findings from a representative synthesis are presented in the table below:

Table 1: Synthesis of this compound via Knoevenagel Condensation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Conditions | Product | Yield | Melting Point | Reference |

|---|

Furthermore, the scope of 3,4-dimethoxybenzaldehyde as a starting material extends to the synthesis of various derivatives of this compound. By reacting 3,4-dimethoxybenzaldehyde with substituted acetonitrile (B52724) derivatives, a range of compounds with different functionalities can be prepared. For instance, the base-catalyzed reaction of 3,4-dimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile yields (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile. organic-chemistry.org This highlights the adaptability of 3,4-dimethoxybenzaldehyde in creating more complex molecular architectures.

The reaction conditions for these syntheses can be varied to optimize yields and selectivity. While traditional methods often employ base catalysis in organic solvents, modern approaches have explored the use of ionic liquids and other "green" chemistry techniques to facilitate the Knoevenagel condensation. organic-chemistry.org

The following table summarizes the synthesis of a derivative of this compound using 3,4-dimethoxybenzaldehyde as the key precursor.

Table 2: Synthesis of a this compound Derivative

| Reactant 1 | Reactant 2 | Catalyst | Product | Geometry | Reference |

|---|

The consistent use of 3,4-dimethoxybenzaldehyde in these syntheses underscores its importance as a fundamental building block in the construction of this class of compounds. Its commercial availability and reactivity make it an economical and efficient choice for both laboratory-scale synthesis and potential industrial applications.

Chemical Reactivity and Derivatization Studies of 3 3,4 Dimethoxyphenyl Acrylonitrile

Reactions Involving the Nitrile Group

The nitrile group is a highly versatile functional group characterized by a carbon-nitrogen triple bond. This bond is polar, with the carbon atom being electrophilic, making it susceptible to attack by nucleophiles. This reactivity is the basis for numerous functional group transformations, cycloaddition reactions, and reductions.

Nucleophilic Addition Reactions Leading to Functional Group Transformations

Nucleophilic addition to the nitrile carbon is a fundamental reaction class for this functional group. wikipedia.org A wide array of nucleophiles can attack the electrophilic carbon atom, leading to the formation of an intermediate imine anion, which can then be protonated or undergo further reaction. chemguide.co.uk These reactions are pivotal for converting the nitrile into other valuable functional groups such as amides, carboxylic acids, or amidines. wikipedia.orgorgsyn.org

A representative example of this reactivity can be seen in the copper(I) chloride-promoted addition of aliphatic amines to nitriles. While not performed on 3-(3,4-dimethoxyphenyl)acrylonitrile itself, a study on the closely related (3,4-dimethoxyphenyl)acetonitrile demonstrates this transformation effectively. The addition of dimethylamine in ethanol (B145695) at 70°C results in the formation of an N,N-dimethylacetamidine derivative in high yield. This two-step process, involving the initial addition to the nitrile followed by reduction, serves as a general method for the reductive N-alkylation of a nitrile. orgsyn.org

Table 1: Nucleophilic Addition of Dimethylamine to (3,4-Dimethoxyphenyl)acetonitrile orgsyn.org

| Reactant | Reagent | Catalyst | Product | Yield |

|---|---|---|---|---|

| (3,4-Dimethoxyphenyl)acetonitrile | Dimethylamine (1.5 M in ethanol) | Copper(I) chloride | 2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamidine | 93-96% |

Cycloaddition Reactions (e.g., [3+2] cycloaddition for heterocycle formation)

The nitrile group can participate as a dipolarophile in cycloaddition reactions, particularly with 1,3-dipoles, to form five-membered heterocyclic rings. A prominent example is the [3+2] cycloaddition reaction between nitrile oxides (generated in situ from aldoximes) and the double bond of acrylonitrile (B1666552) derivatives. niscpr.res.inthieme-connect.com This reaction is a powerful tool for synthesizing isoxazolines and isoxazoles, which are important scaffolds in medicinal chemistry. niscpr.res.insci-hub.se

In this type of reaction, the nitrile oxide acts as the 1,3-dipole, reacting across the olefinic part of the acrylonitrile molecule. The regioselectivity of the addition is a key aspect, with the reaction of nitrile oxides and acrylonitrile typically yielding 5-cyano-4,5-dihydroisoxazolines. niscpr.res.in This approach provides a direct route to highly functionalized heterocyclic systems.

Table 2: Examples of [3+2] Cycloaddition of Nitrile Oxides with Acrylonitrile niscpr.res.in

| Nitrile Oxide Precursor (Aldoxime) | Dipolarophile | Resulting Heterocycle |

|---|---|---|

| Benzaldehyde (B42025) oxime | Acrylonitrile | 3-Phenyl-5-cyano-4,5-dihydroisoxazole |

| 4-Chlorobenzaldehyde oxime | Acrylonitrile | 3-(4-Chlorophenyl)-5-cyano-4,5-dihydroisoxazole |

| 3,4-Methylenedioxybenzaldehyde oxime | Acrylonitrile | 3-(3',4'-Methylenedioxyphenyl)-5-cyano-4,5-dihydroisoxazole |

Reduction of the Nitrile Moiety to Amines

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. This reaction can be achieved using various reducing agents, including catalytic hydrogenation and chemical hydrides. For instance, diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride has been shown to reduce a wide range of aliphatic and aromatic nitriles to their corresponding primary amines in excellent yields. nih.gov

The efficiency of the reduction can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to accelerate the reaction, while electron-donating groups, such as the dimethoxy substituents in the target molecule, may require more forcing conditions like refluxing in tetrahydrofuran (THF) for the reaction to go to completion. nih.gov More recently, electrochemical methods have been developed for the selective reduction of nitriles like acetonitrile (B52724) to primary amines, offering a more environmentally friendly alternative to traditional methods. osti.gov

Table 3: Selected Methods for the Reduction of Nitriles to Primary Amines

| Reducing System | Substrate Example | Product | Yield | Reference |

|---|---|---|---|---|

| BH₂(N(iPr)₂)/cat. LiBH₄ | 2,4-Dichlorobenzonitrile | 2,4-Dichlorobenzylamine | 99% | nih.gov |

| BH₂(N(iPr)₂)/cat. LiBH₄ | 4-Methoxybenzonitrile | 4-Methoxybenzylamine | 80% | nih.gov |

| Electrochemical Reduction (Cu catalyst) | Acetonitrile | Ethylamine | ~96% (Faradaic Efficiency) | osti.gov |

Reactivity of the Acrylonitrile Double Bond

The carbon-carbon double bond in this compound is part of a conjugated system, influenced by both the aromatic ring and the electron-withdrawing nitrile group. This electronic setup dictates its reactivity towards electrophiles and influences its stereochemical properties.

Electrophilic Additions to the Olefinic System

Electrophilic addition is a characteristic reaction of alkenes, where the π-bond attacks an electrophile, leading to the formation of a carbocation intermediate that is subsequently attacked by a nucleophile. libretexts.org In the case of this compound, the double bond is electron-deficient due to the strong electron-withdrawing effect of the adjacent nitrile group. This deactivation makes it less reactive towards electrophiles compared to simple alkenes.

When an electrophilic addition does occur (e.g., with a hydrogen halide like HBr), the reaction proceeds via a carbocation intermediate. youtube.com The regioselectivity of the addition is governed by the stability of this intermediate. The proton (the electrophile) would add to the carbon atom further from the nitrile group (the α-carbon) to generate a carbocation on the carbon adjacent to the nitrile (the β-carbon). While this carbocation is destabilized by the inductive effect of the nitrile group, it is stabilized by resonance with the dimethoxyphenyl ring. The subsequent attack by the nucleophile (e.g., Br⁻) on the carbocation completes the addition. libretexts.org

Isomerization Dynamics (E/Z Interconversion in Solution)

The presence of the C=C double bond allows for the existence of geometric isomers, designated as E (entgegen) and Z (zusammen). The synthesis of such acrylonitriles, often via Knoevenagel condensation between an aldehyde and an acetonitrile derivative, can lead to the formation of a specific isomer or a mixture of both. mdpi.com For example, the condensation of 3,4-dimethoxybenzaldehyde (B141060) with 4-methylphenylacetonitrile using a potassium hydroxide (B78521) base in ethanol specifically yields the (2Z) isomer. mdpi.com

The relative stability of the E and Z isomers is determined by steric and electronic factors. X-ray crystallography studies on related compounds have confirmed the specific geometry in the solid state. For instance, the reaction of benzo[b]thiophene-2-carbaldehyde with (3,4-dimethoxyphenyl)acetonitrile yielded a product with Z geometry. nih.gov In solution, interconversion between the E and Z isomers can potentially occur, often facilitated by heat or light, although in many substituted acrylonitriles, one isomer is significantly more stable and is isolated as the major product.

Table 4: Characterized Isomers of Substituted Acrylonitrile Analogs

| Compound | Method of Synthesis | Isolated Isomer | Reference |

|---|---|---|---|

| (2Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)acrylonitrile | Knoevenagel condensation | Z | mdpi.com |

| (Z)-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Base-catalyzed condensation | Z | nih.gov |

| (Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Base-catalyzed condensation | Z | nih.gov |

Transformations on the Dimethoxyphenyl Aromatic Ring

The dimethoxyphenyl ring of this compound is an electron-rich aromatic system, making it susceptible to a variety of chemical transformations. The two methoxy (B1213986) groups significantly influence its reactivity, particularly in electrophilic substitution and oxidation reactions.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring in this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating methoxy groups. nptel.ac.inlibretexts.org These groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. nptel.ac.in

The substitution reactions occur in two primary stages: the addition of an electrophile to a carbon atom of the ring to form a resonance-stabilized carbocation (sigma complex), followed by the elimination of a proton to restore the aromatic system. libretexts.org The methoxy groups are ortho, para-directing, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. In the case of the 3,4-dimethoxy substitution pattern, the available positions for substitution are C-2, C-5, and C-6. The specific regioselectivity would depend on the steric hindrance and the specific reaction conditions employed.

Potential electrophilic aromatic substitution reactions for this compound include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogen in the presence of a Lewis acid catalyst. libretexts.org

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst. nptel.ac.in

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst. nptel.ac.inlibretexts.org

| Reaction Type | Typical Reagents | Potential Product | Electrophile (E+) |

|---|---|---|---|

| Halogenation | Cl₂, FeCl₃ | Chloro-3-(3,4-dimethoxyphenyl)acrylonitrile | Cl⁺ |

| Nitration | HNO₃, H₂SO₄ | Nitro-3-(3,4-dimethoxyphenyl)acrylonitrile | NO₂⁺ |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-3-(3,4-dimethoxyphenyl)acrylonitrile | RCO⁺ |

Nucleophilic Substitution of Methoxy Groups

Nucleophilic aromatic substitution (SNAr) of the methoxy groups on the this compound ring is generally not a facile reaction. This type of reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the methoxy group) to stabilize the negatively charged intermediate (Meisenheimer complex). The this compound molecule lacks such strong activating groups; instead, it possesses electron-donating groups, which disfavor nucleophilic attack on the aromatic ring. Furthermore, the methoxide ion (CH₃O⁻) is a poor leaving group, further hindering the substitution process.

Oxidation Reactions of the Aromatic System

The electron-rich nature of the dimethoxyphenyl ring makes it susceptible to oxidation. Lignin (B12514952) peroxidase (LiP), an extracellular enzyme, is known to catalyze the one-electron oxidation of aromatic hydrocarbons, leading to the cleavage of C-C bonds. mdpi.com Studies on analogous compounds, such as 1-(3′,4′-dimethoxyphenyl) propene, have shown that enzymatic oxidation can lead to the cleavage of the propenyl side chain, resulting in the formation of 3,4-dimethoxybenzaldehyde (veratraldehyde). mdpi.com This suggests that under specific oxidative conditions, either chemical or enzymatic, the aromatic system or the acrylonitrile side chain of this compound could undergo oxidative degradation. The reaction mechanism often involves the formation of a cation radical species as an intermediate. mdpi.com

Synthesis of Novel Heterocyclic Derivatives

The acrylonitrile moiety and the dimethoxyphenyl ring serve as versatile synthons for the construction of more complex heterocyclic systems, including those with significant biological interest such as benzimidazoles and tetrazoles.

Benzimidazole (B57391) Derivatives

Novel benzimidazole acrylonitriles that incorporate the 3,4-dimethoxyphenyl scaffold have been synthesized and investigated. uq.edu.au The synthesis of these derivatives is typically achieved through a condensation reaction. uq.edu.au For example, 2-(1H-Benzo[d]imidazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylonitrile can be prepared by the condensation of 2-cyanomethyl benzimidazole with 3,4-dimethoxybenzaldehyde. uq.edu.au This reaction is often carried out in absolute ethanol with a few drops of piperidine as a catalyst. uq.edu.au The resulting compounds merge the structural features of benzimidazole and acrylonitrile, which are both important pharmacophores in medicinal chemistry. uq.edu.aunih.gov

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product |

|---|---|---|---|

| 2-Cyanomethyl benzimidazole | 3,4-Dimethoxybenzaldehyde | Piperidine / Ethanol | 2-(1H-Benzo[d]imidazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylonitrile uq.edu.au |

Tetrazole Derivatives

The nitrile group of this compound is a key functional group for the synthesis of tetrazole derivatives. Tetrazoles are often used in medicinal chemistry as bioisosteres for carboxylic acids. beilstein-journals.org The most common method for synthesizing 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide. nih.gov This reaction can be performed by treating this compound with an azide source, such as sodium azide (NaN₃), often in the presence of a proton source like ammonium chloride or a Lewis acid. chalcogen.ro This transformation converts the cyano group directly into a tetrazole ring, yielding (E)-5-(2-(3,4-dimethoxyphenyl)vinyl)-1H-tetrazole. This method is highly efficient and provides a direct route to incorporate the metabolically stable tetrazole moiety. chalcogen.ro

| Starting Material | Key Reagents | Reaction Type | Product |

|---|---|---|---|

| This compound | Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) | [2+3] Cycloaddition | (E)-5-(2-(3,4-dimethoxyphenyl)vinyl)-1H-tetrazole |

Triazole Derivatives

Similar to thiadiazoles, the synthesis of triazole derivatives featuring the 3,4-dimethoxyphenyl substituent typically proceeds from precursors other than this compound. The literature describes the formation of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol from 3,4-dimethoxybenzoylthiosemicarbazide upon treatment with sodium hydroxide. This triazole-thiol can then undergo further reactions, such as alkylation, to yield 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazoles, which can be subsequently acylated.

General synthetic strategies for forming the triazole ring include the annulation of nitriles with hydrazines, a method that offers a pathway to 1,2,4-triazoles rsc.org. Another significant route is the [3+2] cycloaddition between azides and compounds with carbon-carbon multiple bonds nih.gov. While this suggests a theoretical possibility for the reaction of an α,β-unsaturated nitrile, specific studies detailing such a reaction with this compound are not available.

Table 2: Key Precursors for Triazole Derivatives

| Precursor Compound | Resulting Derivative |

|---|---|

| 3,4-Dimethoxybenzoylthiosemicarbazide | 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol |

Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives is well-established, but the direct use of α,β-unsaturated nitriles like this compound is not a standard method. Common routes to 1,3,4-oxadiazoles involve the cyclodehydration of diacylhydrazines or the reaction of acid hydrazides with various reagents nih.gov. For 1,2,4-oxadiazoles, a frequent approach is the reaction of nitriles with amidoximes or a one-pot reaction involving nitriles, aldehydes, and hydroxylamine rsc.orgorganic-chemistry.org. Although these methods utilize a nitrile functional group, they require it as a separate reactant for cycloaddition rather than starting from an α,β-unsaturated nitrile scaffold for the entire heterocycle construction.

Computational Chemistry and Molecular Modeling of 3 3,4 Dimethoxyphenyl Acrylonitrile

Quantum Chemical Investigations of Electronic and Structural Properties

Quantum chemical methods are pivotal in understanding the intrinsic properties of molecules. For derivatives of 3-(3,4-dimethoxyphenyl)acrylonitrile, these investigations reveal the interplay between molecular structure and electronic characteristics, which are fundamental to their function.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. While direct DFT studies on this compound are not extensively published, research on closely related compounds provides valuable insights.

For instance, a quantum chemical study on trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile (DMNPN) utilized DFT at the B3LYP/6-31G** level to optimize its molecular geometry in the ground state. researchgate.net Such studies are crucial for understanding the electro-optical and charge-transport properties. The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of these investigations. For DMNPN, an intramolecular charge transfer was observed from the dimethoxyphenyl moiety to the (nitrophenyl)prop-2-enenitrile portion of the molecule. researchgate.net

The investigation of charge-transport behavior, based on parameters like ionization potential, electron affinity, and reorganization energies, helps in classifying the material. In the case of DMNPN, the calculated hole intrinsic mobility was found to be higher than the electron intrinsic mobility, suggesting it is an efficient hole-transport material. researchgate.net This property is significant for applications in organic electronics. DFT calculations on various dimethoxybenzene and acrylonitrile (B1666552) derivatives have been used to correlate theoretical data with experimental findings, such as spectroscopic results, and to predict properties like optical bandgaps.

Time-Dependent Density Functional Theory (TD-DFT) is a primary tool for studying the properties of molecules in their electronic excited states. chemrxiv.org This method is essential for understanding photophysical processes like absorption and fluorescence. The implementation of analytical gradients in TD-DFT allows for the optimization of excited-state geometries, providing a more accurate picture of the molecule's behavior upon photoexcitation. github.io

In the study of the related compound DMNPN, excited state geometries were optimized using TD-DFT at the TD-B3LYP/6-31G** level. researchgate.net The absorption and fluorescence wavelengths were then calculated using other functionals. researchgate.net Such calculations are vital for predicting the spectroscopic behavior of these compounds and for designing molecules with specific optical properties. The methodology allows for the investigation of solvent effects on excitation energies, which is crucial for predicting behavior in biological or solution-phase environments. rsc.org While specific data for this compound is not available, the principles of TD-DFT suggest that the dimethoxyphenyl and acrylonitrile moieties would be key in defining its excited state properties, including potential intramolecular charge transfer upon excitation.

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein, and the stability of this interaction over time.

Tubulin: The tubulin protein is a well-established target for anticancer drugs. Many compounds containing dimethoxyphenyl or acrylonitrile scaffolds have been investigated for their ability to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov Molecular docking studies on various acrylonitrile derivatives have shown that they can fit well into the colchicine binding site of tubulin. These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies of novel benzimidazole (B57391) acrylonitriles confirmed their binding to the colchicine site, which is consistent with their observed biological activity as tubulin polymerization inhibitors.

CSNK2A1 Receptor: Casein Kinase 2 alpha 1 (CSNK2A1) is a serine/threonine protein kinase that has emerged as a target in cancer therapy. While there are no specific molecular docking studies of this compound with the CSNK2A1 receptor in the reviewed literature, the general methodology for such an investigation is well-established. Docking studies of known inhibitors, such as flavonoids, into the ATP-binding site of CK2 have been performed to understand their binding modes. These studies identify crucial amino acid residues for binding, which can guide the design of new inhibitors. A hypothetical docking of this compound into the CSNK2A1 active site would likely explore interactions within the hydrophobic pocket and potential hydrogen bonding with key residues.

Molecular docking programs estimate the binding affinity, often as a docking score or free energy of binding, which helps in ranking potential inhibitors. For acrylonitrile derivatives targeting tubulin, docking studies have predicted favorable binding energies, suggesting a strong interaction. For instance, some novel microtubule-destabilizing agents from the benzotriazole-acrylonitrile series have shown promising results in both in vitro assays and in silico docking, with a clear correlation between their antiproliferative activity and their ability to bind to the colchicine site.

The specificity of a ligand for its target is also a critical factor. While this compound and its analogs show promise as tubulin inhibitors, their specificity against other kinases or proteins would need to be evaluated through broader in silico screening and subsequent experimental validation. For the CSNK2A1 receptor, while inhibitors like CX-4945 show high potency and selectivity, the specificity of a novel compound like this compound would be a key question to address through computational and experimental approaches.

| Compound Class | Target Protein | Key Findings from Molecular Docking | Predicted Binding Site |

|---|---|---|---|

| Benzimidazole Acrylonitriles | Tubulin | Confirmation of binding suitability within the active site, correlating with antitumor activity. | Colchicine Binding Site |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Tubulin | Designed as cis-restricted tubulin polymerization inhibitors based on docking models. nih.gov | Colchicine Binding Site nih.gov |

| Flavonoids | CSNK2 | Identification of key interactions with conserved residues in the ATP-binding pocket. | ATP-binding site |

| Benzotriazole-acrylonitriles | Tubulin | Demonstrated competition with colchicine, supporting binding at the same site. | Colchicine Binding Site |

Structure-Activity Relationship (SAR) Modeling (in silico)

In silico Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. By comparing the structures and activities of a series of related compounds, computational models can be built to predict the activity of new, unsynthesized molecules.

For acrylonitrile derivatives targeting tubulin, SAR studies have highlighted the importance of the substitution pattern on the phenyl rings. The presence and position of methoxy (B1213986) groups on one of the phenyl rings, as seen in this compound, are often crucial for potent anti-tubulin activity, mimicking the trimethoxyphenyl ring of colchicine. The acrylonitrile moiety itself is a key structural element, and modifications to it can significantly impact activity.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the structural or physicochemical properties of a series of compounds with their biological activities. For derivatives of acrylonitrile and cinnamaldehyde (B126680), which are structurally related to this compound, QSAR models have been successfully developed to predict their bioactivity. researchgate.netnih.gov For instance, a study on cinnamaldehyde-amino acid Schiff base compounds demonstrated a strong correlation (R² = 0.9354) between antibacterial activity and properties like the polarity parameter and atomic state energy. researchgate.net Another QSAR analysis on glutamamide (B1671657) analogs as potential anticancer agents highlighted that factors such as the length of a substituent and the molecule's dipole moment can negatively impact anticancer activity, while the presence of specific atoms like bromine can be advantageous. nih.gov

Table 1: Illustrative Descriptors in QSAR Modeling

| Descriptor Type | Example Descriptor | Potential Impact on Activity |

| Electronic | Dipole Moment | Can influence interactions with polar residues in a binding site. |

| Steric | Molecular Volume | The size and shape of the molecule can affect its fit within a receptor. |

| Topological | Wiener Index | Relates to the branching of the molecular structure. |

| Hydrophobic | LogP | Influences membrane permeability and binding to hydrophobic pockets. |

Computational Models for Selectivity and Binding Affinity

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or nucleic acid. This method is crucial for understanding the basis of molecular recognition and for predicting the selectivity and binding affinity of compounds like this compound.

Studies on cinnamaldehyde derivatives, which share a similar structural scaffold, have utilized molecular docking to investigate their potential as anticancer agents by targeting various receptors. researchgate.netwaocp.orgnih.gov For example, docking studies of cinnamaldehyde and its methoxy derivatives against cancer-related enzymes like matrix metalloproteinases (MMPs) have provided insights into their binding modes and inhibitory potential. researchgate.net The binding affinity is often quantified by the Gibbs free energy of binding (ΔG) and the inhibition constant (Ki), where lower values indicate a stronger interaction.

While specific docking studies for this compound are not extensively documented, its structural similarity to cinnamaldehyde suggests that it could interact with similar biological targets. The dimethoxy-substituted phenyl ring, in particular, could engage in specific hydrogen bonding and hydrophobic interactions within a target's binding site. For instance, in a study of cinnamaldehyde analogs as COX-2 inhibitors, binding energies in the range of -4.5 to -4.9 kcal/mol were observed, with interactions involving key amino acid residues. nih.gov

Table 2: Illustrative Molecular Docking Results for Cinnamaldehyde Derivatives Against MMP-2

| Compound | Gibbs Energy (kcal/mol) | Ki (µM) | Interacting Residues (Illustrative) |

| Cinnamaldehyde | -5.39 | 112.54 | Pro, Leu, Val |

| o-Methoxycinnamaldehyde | -4.88 | 265.42 | Tyr, His |

| m-Methoxycinnamaldehyde | -4.71 | 354.44 | Ala, Ser |

| p-Methoxycinnamaldehyde | -4.49 | 515.74 | Gly, Phe |

| Data is illustrative and based on studies of cinnamaldehyde derivatives. researchgate.net |

In Silico Drug Design and Lead Optimization

In silico drug design and lead optimization leverage computational methods to design and refine potential drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. These approaches can significantly accelerate the drug discovery process. nih.gov For a compound like this compound, these strategies could involve:

Structure-Based Drug Design: If the three-dimensional structure of a biological target is known, it can be used to design molecules that fit precisely into the binding site. The dimethoxyphenylacrylonitrile scaffold could be systematically modified to enhance interactions with key residues.

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. The acrylonitrile or dimethoxyphenyl moieties could serve as starting fragments.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. This model can be used to screen virtual libraries for new compounds with the desired features.

Lead optimization of diphenyl acrylonitrile derivatives has been explored in the context of promoting hippocampal neurogenesis, where modifications to the phenyl rings and the acrylonitrile linker were investigated to improve activity. mdpi.com Similarly, for this compound, optimization could involve altering the substitution pattern on the phenyl ring, modifying the acrylonitrile group, or replacing it with other bioisosteres to improve target engagement and drug-like properties.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The prediction of ADMET properties is a critical component of modern drug discovery, helping to identify and eliminate compounds with unfavorable pharmacokinetic or toxicological profiles at an early stage. mdpi.com

Pharmacokinetic Profiling and Metabolic Pathways

In silico tools can predict a range of pharmacokinetic properties for this compound based on its chemical structure (SMILES: COC1=C(C=C(C=C1)/C=C/C#N)OC). uni.lu These predictions provide an early assessment of the compound's potential drug-likeness.

Table 3: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 189.21 g/mol | Within Lipinski's rule of five (<500) |

| LogP (Octanol/water partition coefficient) | 2.1 | Indicates moderate lipophilicity |

| Hydrogen Bond Donors | 0 | Conforms to Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 3 | Conforms to Lipinski's rule (≤10) |

| Polar Surface Area (PSA) | 55.1 Ų | Suggests good cell permeability |

| Water Solubility | Moderately Soluble | Favorable for absorption |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity |

| These values are generated from publicly available in silico prediction tools and should be considered as estimates. |

The metabolic fate of this compound can also be predicted. The dimethoxyphenyl group is structurally related to catechol, which is known to be metabolized by enzymes such as Catechol-O-methyltransferase (COMT). researchgate.net Therefore, it is plausible that this compound could undergo O-demethylation, followed by further conjugation reactions. The acrylonitrile moiety, being an α,β-unsaturated nitrile, could be susceptible to Michael addition reactions with endogenous thiols like glutathione, a common detoxification pathway. nih.gov

Computational Assessment of Toxicological Profiles

Computational toxicology aims to predict the potential toxicity of chemicals, thereby reducing the need for extensive animal testing. eurekaselect.comnih.gov For this compound, various toxicological endpoints can be assessed using in silico models.

Table 4: Predicted Toxicological Profile of this compound

| Toxicity Endpoint | Predicted Outcome | Confidence Level |

| AMES Mutagenicity | Non-mutagenic | Moderate |

| Carcinogenicity | Non-carcinogen | Low |

| Hepatotoxicity (Liver Toxicity) | Potential for toxicity | Moderate |

| Skin Sensitization | Potential sensitizer | High |

| These predictions are generated from publicly available in silico tools and require experimental validation. |

Biological Activities and Pharmacological Potential of 3 3,4 Dimethoxyphenyl Acrylonitrile

Antimicrobial Activity Investigations

Derivatives of cinnamic acid are recognized for their antimicrobial properties, exhibiting a broad spectrum of activity. nih.gov The structural features of these compounds, including the presence of the phenyl ring and the conjugated double bond, are crucial for their biological effects.

Antibacterial Efficacy Against Pathogenic Microorganisms

While specific data on the antibacterial efficacy of 3-(3,4-Dimethoxyphenyl)acrylonitrile is limited in the available literature, the broader class of cinnamic acid derivatives has demonstrated notable antibacterial action. nih.govmdpi.com For instance, N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives, which share the 3,4-dimethoxyphenyl moiety, have been designed and synthesized to target the multidrug efflux pump in bacteria, showing promising activity against various pathogenic strains. nih.gov One such derivative, with a p-amino phenyl side chain, exhibited notable effects. nih.gov Similarly, chalcone (B49325) derivatives possessing a 3-benzyloxy-4-methoxybenzaldehyde (B16803) scaffold have been tested against both Gram-positive and Gram-negative bacteria, with some compounds showing excellent antibacterial activity. orientjchem.org Dihydropyrimidine (B8664642) derivatives have also been evaluated, with some exhibiting significant activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.govnih.gov

Interactive Data Table: Antibacterial Activity of Related 3,4-Dimethoxyphenyl Derivatives

| Compound Class | Bacterial Strain | Activity/Observation |

| N'-Benzylidene-3,4-dimethoxybenzohydrazides | S. aureus, S. typhi, P. aeruginosa | Promising inhibitory activity. nih.gov |

| Chalcone derivatives | Gram-positive & Gram-negative bacteria | Varying degrees of antibacterial activity observed. orientjchem.org |

| Dihydropyrimidines | E. coli, P. aeruginosa, S. aureus | Significant inhibitory activity reported. nih.gov |

Antifungal Properties (e.g., against Candida albicans)

The antifungal potential of compounds structurally related to this compound has been a subject of investigation. For example, N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives have shown antifungal activity against Candida albicans. nih.gov Specifically, a derivative with a p-amino phenyl side chain demonstrated the best antifungal effect in its series. nih.gov Furthermore, novel dihydropyrimidine derivatives have displayed remarkable antifungal activity, with Candida albicans being more susceptible than Aspergillus niger to these compounds. nih.gov The development of novel 1,2,4-triazole (B32235) derivatives has also yielded compounds with potent antifungal activity against various fungal strains, including Candida albicans. nih.gov

Antimycobacterial Activity

Cinnamic acid itself has been noted to have weak antimicrobial activity, with the exception of its effect against Mycobacterium tuberculosis, where it shows more significant inhibitory concentrations. mdpi.com This suggests that the core cinnamic acid skeleton, from which this compound is derived, possesses a basal level of antimycobacterial potential that can be modulated by structural modifications.

Anticancer and Antiproliferative Studies

The 3,4-dimethoxyphenyl structural motif is a key feature in many compounds with potent anticancer activities, including analogs of the well-known tubulin inhibitor, combretastatin (B1194345).

Cytotoxicity Against Various Cancer Cell Lines (e.g., hematological, glioblastoma, epidermoid, colon)

A closely related analog, (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile, has demonstrated significant cytotoxic activity against a wide range of human cancer cell lines. m-tubulin.com This compound exhibited potent growth inhibition in leukemia, colon cancer, and central nervous system (CNS) cancer cell lines, with GI50 values in the nanomolar range. m-tubulin.com This suggests that the 3,4-dimethoxyphenylacrylonitrile scaffold is a promising framework for the development of potent anticancer agents.

Other derivatives containing the 3,4-dimethoxyphenyl moiety have also shown significant cytotoxicity. For instance, certain pyrazolo[3,4-b]pyridine derivatives have demonstrated notable anticancer activity against HeLa (cervical cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) cell lines. nih.gov Similarly, some chalcone derivatives have been evaluated for their cytotoxic effects against K562 and HL-60 leukemia cell lines, with the number and position of methoxy (B1213986) groups influencing their anticancer activity and selectivity. cellbiopharm.comscilit.com In the context of glioblastoma, a highly aggressive brain tumor, derivatives of PPL (a compound with a trimethoxyphenyl group) have been shown to be cytotoxic against the U87MG cell line. nih.govaccscience.com

Interactive Data Table: Cytotoxicity of a Close Analog, (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Compound 5) m-tubulin.com

| Cancer Cell Line | Cell Line Origin | GI50 (nM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | 12.1 |

| HL-60(TB) | Leukemia | 10.0 |

| K-562 | Leukemia | 13.9 |

| MOLT-4 | Leukemia | 10.0 |

| RPMI-8226 | Leukemia | 17.1 |

| SR | Leukemia | 10.0 |

| Colon Cancer | ||

| COLO 205 | Colon Cancer | 13.7 |

| HCT-116 | Colon Cancer | 12.1 |

| HCT-15 | Colon Cancer | 16.0 |

| HT29 | Colon Cancer | 16.4 |

| KM12 | Colon Cancer | 13.2 |

| SW-620 | Colon Cancer | 14.9 |

| CNS Cancer | ||

| SF-268 | CNS Cancer | 16.3 |

| SF-295 | CNS Cancer | 14.1 |

| SF-539 | CNS Cancer | 15.3 |

| SNB-19 | CNS Cancer | 15.3 |

| SNB-75 | CNS Cancer | 16.6 |

| U251 | CNS Cancer | 17.5 |

Note: The data presented is for a close structural analog and not for this compound itself.

Molecular Mechanisms of Antiproliferative Action (e.g., tubulin polymerization inhibition, mitotic catastrophe induction)

The primary mechanism by which many compounds containing the 3,4-dimethoxyphenyl group exert their anticancer effects is through the inhibition of tubulin polymerization. mdpi.comnih.govnih.gov Tubulin is a crucial protein that forms microtubules, which are essential for cell division (mitosis). By disrupting the assembly of microtubules, these compounds can arrest the cell cycle in the M phase, leading to cell death. The structural similarity of this compound to combretastatin analogs, which are potent tubulin inhibitors, strongly suggests a similar mechanism of action. m-tubulin.com Indeed, the close analog (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile is hypothesized to act by interfering with microtubule polymerization. m-tubulin.com

A direct consequence of prolonged mitotic arrest induced by tubulin inhibitors is often mitotic catastrophe. nih.govmdpi.com This is a form of cell death characterized by abnormal mitosis, leading to the formation of giant, multinucleated cells. nih.gov The induction of mitotic catastrophe is considered a valuable therapeutic strategy for cancer treatment, as it can lead to the elimination of cancer cells that are resistant to other forms of cell death like apoptosis.

Anti-inflammatory and Analgesic Properties

The potential of this compound and its derivatives to modulate inflammatory pathways and exert analgesic effects has been a subject of scientific inquiry. While specific data on the direct anti-inflammatory and analgesic properties of the parent compound are limited in readily accessible literature, related chemical structures are often explored for these activities. The core structure of this compound provides a scaffold that can be modified to interact with various biological targets involved in inflammation and pain signaling. For instance, patent literature describes substituted 2-aminopyridines, which can be synthesized from acrylonitrile (B1666552) derivatives, as potential NO synthase inhibitors, a mechanism relevant to inflammation. google.com Further research is needed to isolate and characterize the specific anti-inflammatory and analgesic effects of this compound.

Antioxidant Activity Assessment

The antioxidant capacity of phenolic compounds is a well-established area of research. The presence of the dimethoxyphenyl group in this compound suggests a potential for antioxidant activity. The two methoxy groups on the phenyl ring can influence the electron density of the aromatic system, which may play a role in its ability to scavenge free radicals. However, detailed studies quantifying the specific antioxidant activity of this compound through standard assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are not prominently featured in the available scientific literature. The evaluation of its antioxidant potential remains a key area for future investigation to fully understand its pharmacological profile.

Antiviral Activity

The exploration of small molecules for antiviral properties is a critical aspect of drug discovery. While the direct antiviral activity of this compound against a broad spectrum of viruses is not extensively documented, the chemical scaffold it represents is of interest in the development of novel therapeutic agents. The acrylonitrile moiety, in particular, is a versatile functional group that can participate in various chemical reactions, allowing for the synthesis of a diverse range of heterocyclic compounds with potential biological activities. The investigation into the specific antiviral efficacy of this compound and its derivatives against various viral pathogens is a promising avenue for future research.

Other Pharmacological Effects

Beyond the primary areas of investigation, the broader pharmacological potential of this compound encompasses other interesting biological activities.

Spasmolytic and Hypotensive Activities

The structural characteristics of this compound, particularly the dimethoxyphenyl group, are found in various compounds known to exhibit effects on the cardiovascular system. While direct evidence for the spasmolytic and hypotensive activities of this specific compound is not extensively detailed in the public scientific record, its chemical features warrant investigation. The influence of similar structures on ion channels and smooth muscle contraction suggests that this compound could potentially exert such effects. Further pharmacological screening is necessary to determine its profile in these areas.

Antitrichomonal and Insecticidal Activities

While direct studies on the antitrichomonal activity of this compound are not extensively documented in publicly available research, the broader class of acrylonitrile derivatives has shown promise against pathogenic protozoa. Research into novel synthetic acrylonitriles has demonstrated activity against Trypanosoma cruzi and Leishmania amazonensis, which are responsible for Chagas disease and leishmaniasis, respectively nih.govmdpi.com. These findings suggest that the acrylonitrile scaffold is a viable pharmacophore for the development of antiprotozoal agents, indicating a potential, though not yet confirmed, for this compound to exhibit similar properties. The mechanism of action for some of these derivatives involves the induction of programmed cell death in the parasites mdpi.com.

In the realm of insecticidal activity, evidence for this compound is also indirect but suggested by the activity of structurally related compounds. Phenylpropanoids isolated from the roots of Piper sarmentosum, which share structural similarities with the target compound, have demonstrated toxicity towards various stored-product insects like Sitophilus oryzae, Rhyzopertha dominica, and Plodia interpunctella nih.gov. These natural compounds were found to inhibit acetylcholinesterase, a key enzyme in the insect nervous system, and also reduce oviposition and adult emergence nih.gov. Furthermore, research on acrylonitrile derivatives has led to the development of pesticides google.com. The insecticidal potential of this class of compounds suggests that this compound could be a candidate for investigation in agrochemical research.

Hypoglycemic Properties

The investigation of acrylonitrile derivatives has revealed potential for managing high blood sugar levels. One study highlighted an acrylonitrile derivative with demonstrated antihyperglycemic activity, pointing to the therapeutic potential of this chemical class in metabolic disorders researchgate.net. While direct studies on the hypoglycemic effects of this compound are limited, the broader family of compounds containing the 3,4-dimethoxyphenyl group has been explored for such properties. For instance, oral hypoglycemic agents have been shown to influence the metabolism of tryptophan, which is implicated in the pathogenesis of diabetes mellitus mdpi.com. Although not directly focused on this compound, this research into related structures provides a rationale for its further evaluation as a potential hypoglycemic agent.

Role as Building Blocks in Pharmaceutical Synthesis

The true value of this compound in the pharmaceutical and chemical industries lies in its utility as a versatile intermediate for the synthesis of more complex and biologically active molecules.

Precursors for Bioactive Molecules (e.g., Verapamil, Papaverine (B1678415), CI-775)

The precursor to this compound, (3,4-dimethoxyphenyl)acetonitrile, is a well-established starting material in the synthesis of several important pharmaceutical compounds.

Verapamil , a calcium channel blocker used to treat hypertension, angina, and cardiac arrhythmias, can be synthesized from (3,4-dimethoxyphenyl)acetonitrile chemicalbook.comlookchem.comnih.gov. The synthesis involves the alkylation of the acetonitrile (B52724) derivative as a key step lookchem.comnih.gov. Given that this compound is a direct derivative of this precursor, it represents a closely related intermediate in the potential synthetic pathways to Verapamil.

Papaverine , an opium alkaloid used as a muscle relaxant, is another significant drug synthesized from (3,4-dimethoxyphenyl)acetonitrile chemicalbook.comunodc.orgorgchemres.org. The synthesis of papaverine involves the condensation of a derivative of (3,4-dimethoxyphenyl)acetonitrile with a substituted phenylethylamine, followed by cyclization and dehydrogenation unodc.orgunigoa.ac.innih.gov. The structural relationship between this compound and the established precursors underscores its potential as a key intermediate in papaverine synthesis.